molecular formula C5H3N5O3 B8113741 Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-

Cat. No.: B8113741
M. Wt: 181.11 g/mol
InChI Key: SRPIKTYGTBDWLR-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- is a heterocyclic compound with a unique structure that includes a tetrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- involves the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in isopropanol under reflux conditions . This method is efficient, green, and cost-effective.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Tetrazolo[1,5-a]quinoline-5-carboxylic acid
  • Tetrazolo[1,5-a]pyrimidine-6-carboxylates

Uniqueness

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- is unique due to its specific ring structure and the presence of both tetrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-oxo-1H-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O3/c11-3-1-2(4(12)13)6-5-7-8-9-10(3)5/h1H,(H,12,13)(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPIKTYGTBDWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=NNN2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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